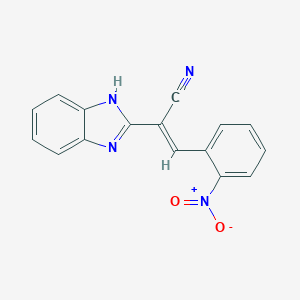
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, also known as NAM, is a synthetic compound that belongs to the family of naphthoyl fatty acids. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用機序
The mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and improved formulations of this compound could enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that exhibits anti-inflammatory and anti-cancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapies for inflammatory diseases and cancer.
合成法
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester can be synthesized through a multi-step process involving the condensation of 2-naphthol with methyl 5,8,11,14-eicosatetraenoate, followed by oxidation and esterification. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
特性
CAS番号 |
133983-28-5 |
|---|---|
分子式 |
C34H27OP |
分子量 |
488.7 g/mol |
IUPAC名 |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-27(36-32(34)30-25-20-23-28-22-18-19-24-29(28)30)21-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-26-31(33)35-2/h4-7,10-13,18-20,22-25,27H,3,8-9,14-17,21,26H2,1-2H3/b6-4+,7-5+,12-10+,13-11+ |
InChIキー |
LSJKXLUDFFHREZ-DLMKAYHGSA-N |
異性体SMILES |
CC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
同義語 |
19-HETE naphthaloyl methyl ester 19-HETE-Me 19-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthylated 19-HETE methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
![2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
